3-(2-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
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Overview
Description
3-(2-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique combination of an isoxazole ring fused with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves a multi-step process. One common method is the (3+2) cycloaddition reaction between nitrile oxides and dipolarophiles. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts, although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production of this compound may involve the use of solid-supported synthesis techniques to enhance yield and purity. Microwave-assisted synthesis has also been employed to achieve regioselective formation of the isoxazole ring under mild conditions .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(2-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole exerts its effects involves interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. For example, it could inhibit cyclooxygenase enzymes, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Pyrrole: A five-membered ring with one nitrogen atom.
Indole: A fused ring system containing a benzene ring and a pyrrole ring.
Uniqueness
3-(2-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its fused ring system combining an isoxazole and a pyrrole ring, which imparts distinct chemical and biological properties compared to its individual components .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C12H12N2O2/c1-15-10-5-3-2-4-8(10)11-9-6-7-13-12(9)16-14-11/h2-5,13H,6-7H2,1H3 |
InChI Key |
GECZMHYAILRNJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC3=C2CCN3 |
Origin of Product |
United States |
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